molecular formula C19H23N3O4S B11133384 4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one

4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one

Cat. No.: B11133384
M. Wt: 389.5 g/mol
InChI Key: PQEVJNNCBONHQZ-UHFFFAOYSA-N
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Description

3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a unique combination of functional groups, including a dihydroisoquinoline moiety, a piperazine ring, and a thiolane-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the thiolane-1,1-dione structure is formed via cyclization reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield quinoline derivatives, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-METHYL-1-OXO-12-DIHYDROISOQUINOLINE-4-CARBONYL)PIPERAZIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

4-[4-(1,1-dioxothiolan-3-yl)piperazine-1-carbonyl]-2-methylisoquinolin-1-one

InChI

InChI=1S/C19H23N3O4S/c1-20-12-17(15-4-2-3-5-16(15)18(20)23)19(24)22-9-7-21(8-10-22)14-6-11-27(25,26)13-14/h2-5,12,14H,6-11,13H2,1H3

InChI Key

PQEVJNNCBONHQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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